molecular formula C16H13BrN2O3 B2358511 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 1351604-62-0

5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2358511
CAS No.: 1351604-62-0
M. Wt: 361.195
InChI Key: STFQSAZDOKZEGX-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, two furan rings, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the furan ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: Formation of the carboxamide group by reacting a furan-2-carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.

    Alkylation: Introduction of the furan-2-ylmethyl and pyridin-2-ylmethyl groups through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially forming furan-2,5-diones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furan-2,5-diones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structural features.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry

    Material Science:

    Agriculture: Investigated for use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a second furan ring.

    5-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The unique combination of bromine, furan, and pyridine rings in 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-15-7-6-14(22-15)16(20)19(11-13-5-3-9-21-13)10-12-4-1-2-8-18-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQSAZDOKZEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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